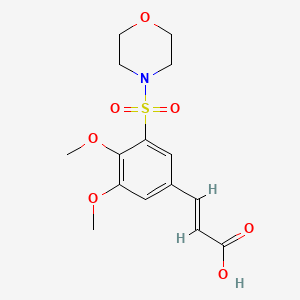
(E)-3-(3,4-dimethoxy-5-(morpholinosulfonyl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 3,4-dimethoxybenzaldehyde with other reagents . For instance, the chalcone dye, (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP), was synthesized by the reaction of 3,4-dimethoxybenzaldehyde with 3-acetyl-2,5-dimethythiophene .Applications De Recherche Scientifique
Synthesis and Structural Characterization
(E)-3-(3,4-dimethoxy-5-(morpholinosulfonyl)phenyl)acrylic acid and its related compounds have been a subject of research due to their unique structural properties. One study reported the synthesis, separation, and crystal structure determination of E and Z isomers of a similar compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid. The study highlighted the separation of E and Z isomers from a mixture by selective acidification of their sodium salts and controlled pH levels. The crystal structures of these isomers were confirmed through single crystal X-ray diffraction, providing detailed structural information (Chenna et al., 2008).
Catalysis and Polymerization
The compound's derivatives have also found applications in the field of polymer science. Research has indicated the potential use of these compounds in catalyzing copolymerizations and in creating novel polyolefin materials with specific functionalities. For instance, a study explored the palladium-catalyzed synthesis of various branched, carboxylic acid-functionalized polyolefins, highlighting the challenges and potentials of this approach. The research suggested a direct and economical route to access copolymers with potentially improved microstructures and material properties (Dai & Chen, 2018).
Intermediate for Kinase Inhibitors
Further, the compound's derivatives have been developed as intermediates for aurora 2 kinase inhibitors. A study described a novel one-pot, three-component Wittig–S N Ar approach to synthesize ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues. This process was highlighted for its high stereoselectivity, moderate to high yield, and environmental benignity, using water as a solvent under metal-free mild reaction conditions (Xu et al., 2015).
Photopolymerization and Material Properties
The compound's applications also extend to the preparation of hydrogen-bonded complexes through photopolymerization, which could potentially alter the material properties like glass transition temperatures. Such complexes, involving poly(acrylic acid) and poly(ethyl oxazoline), have been studied to understand the interactions and properties of the resulting materials (Chen, Pearce, & Kwei, 1988).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxy-5-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7S/c1-21-12-9-11(3-4-14(17)18)10-13(15(12)22-2)24(19,20)16-5-7-23-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWANTAWKGSICS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2641419.png)
![7-(4-chlorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2641420.png)
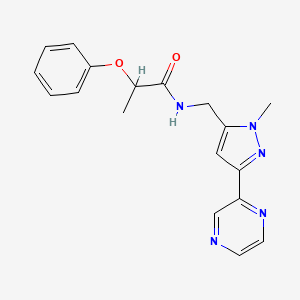
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2641425.png)

![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2641428.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2641432.png)

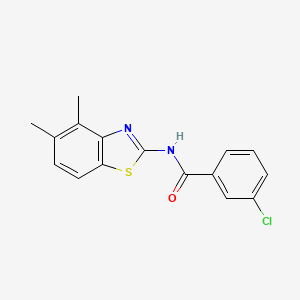

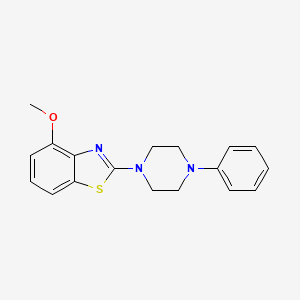

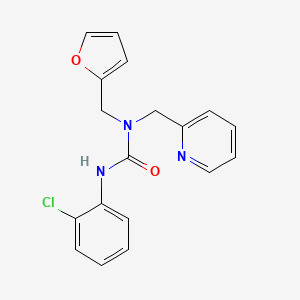
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641441.png)
